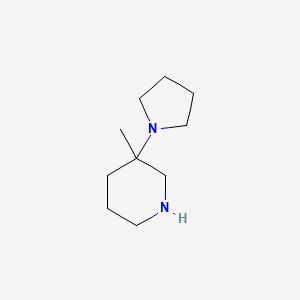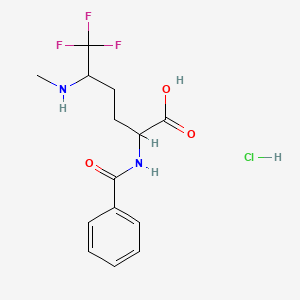
(1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol is an organic compound characterized by its unique structure, which includes a benzodioxepin ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol typically involves the following steps:
Formation of the Benzodioxepin Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a dihydroxybenzene derivative and an epoxide.
Introduction of the Ethan-1-ol Group: The ethan-1-ol moiety can be introduced via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by an alcohol group.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Types of Reactions:
Oxidation: (1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
(1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine: Similar structure but with an amine group instead of an alcohol group.
(1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-thiol: Similar structure but with a thiol group instead of an alcohol group.
Uniqueness:
Functional Group: The presence of the ethan-1-ol group imparts unique chemical properties and reactivity compared to its analogs.
Biological Activity: The specific structure of (1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol may result in distinct biological activities, making it a valuable compound for research.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol |
InChI |
InChI=1S/C11H14O3/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7-8,12H,2,5-6H2,1H3/t8-/m0/s1 |
InChI Key |
SDNQYLFBYVQZOK-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)OCCCO2)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,3-Di([1,1'-biphenyl]-2-yl)isobenzofuran](/img/structure/B13167879.png)
![5-[(E)-2-Bromoethenyl]-2-methoxyphenol](/img/structure/B13167894.png)






![1-[1-(Aminomethyl)cycloheptyl]ethan-1-ol](/img/structure/B13167936.png)
